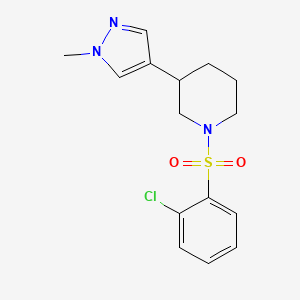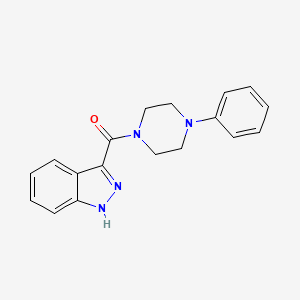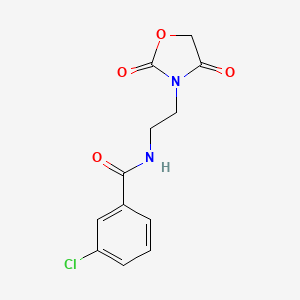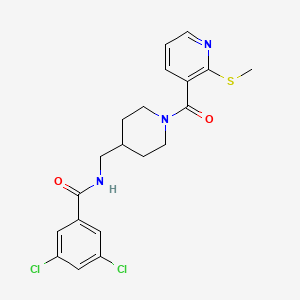![molecular formula C23H24N4O3 B2898488 2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 899985-82-1](/img/structure/B2898488.png)
2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory . Amide derivatives also show anti-platelet activity .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of these compounds was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Scientific Research Applications
Antioxidant Activity
The antioxidant properties of benzamide derivatives, including those with dimethoxy substitutions, have been studied for their potential to scavenge free radicals . This application is crucial in research aimed at combating oxidative stress-related diseases.
Antibacterial Applications
Benzamide compounds have shown in vitro antibacterial activity against various gram-positive and gram-negative bacteria . This makes them valuable for the development of new antibacterial agents.
Drug Discovery
The pyrrolidine ring is a common feature in medicinal chemistry, often used to create compounds for treating human diseases due to its ability to explore pharmacophore space and contribute to stereochemistry .
Pharmacological Activities
The pyridazine moiety is associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, and anticancer properties . This versatility makes it a valuable scaffold in drug design.
Agrochemical Applications
Pyridazine derivatives are known to be used in agrochemicals, indicating potential applications of this compound in the development of herbicides and pesticides .
Steric Factors in Biological Activity
The compound’s structure allows for the investigation of steric factors on biological activity, which is essential in understanding the structure-activity relationship (SAR) in drug design .
ADME/Tox Studies
The introduction of heteroatomic fragments like pyrrolidine and pyridazine in molecules is crucial for modifying physicochemical parameters to obtain favorable ADME/Tox results for drug candidates .
Enantioselective Protein Binding
Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates, which is significant in the design of enantioselective drugs .
Mechanism of Action
Target of Action
It’s worth noting that pyridazinone derivatives, which are part of the compound’s structure, have been associated with diverse pharmacological activities . Similarly, pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Mode of Action
It’s known that many pyridazinone and pyrrolidine derivatives interact with their targets by inhibiting certain enzymes .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-20-10-6-9-18(22(20)30-2)23(28)24-17-8-5-7-16(15-17)19-11-12-21(26-25-19)27-13-3-4-14-27/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWHXQPGTLIWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2898410.png)
![Ethyl 2-[[4-(3-chloro-2-methylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2898411.png)

![2-Methyl-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2898419.png)


![2-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2898423.png)

![2-Chloro-1-[2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2898425.png)
![Methyl 3-aminotricyclo[2.2.1.02,6]heptane-1-carboxylate;hydrochloride](/img/structure/B2898426.png)
